molecular formula C20H27N3O3 B6998603 N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide

N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide

Cat. No.: B6998603
M. Wt: 357.4 g/mol
InChI Key: NTESAZQXNSSVOL-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[55]undecan-2-yl]acetamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c21-11-16-1-3-17(4-2-16)12-22-19(25)13-23-15-20(6-5-18(23)14-24)7-9-26-10-8-20/h1-4,18,24H,5-10,12-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTESAZQXNSSVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CN(C1CO)CC(=O)NCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.

    Introduction of the cyanophenyl group: This step often involves a nucleophilic substitution reaction where a cyanophenyl halide reacts with the spirocyclic intermediate.

    Functionalization with the hydroxymethyl group: This can be accomplished through a hydroxymethylation reaction, typically using formaldehyde or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Cyanophenyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, the cyanophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with active site residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-cyanophenyl)methyl]-2-[3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]acetamide: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Indole derivatives: These compounds also contain a spirocyclic structure and exhibit a wide range of biological activities.

Uniqueness

  • The presence of both a cyanophenyl group and a hydroxymethyl group in this compound distinguishes it from other spirocyclic compounds, providing unique chemical reactivity and potential applications.
  • Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.

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